2-Bromo-4-chloro-5-methylphenol
Overview
Description
2-Bromo-4-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO . It has an average mass of 221.479 Da and a monoisotopic mass of 219.929047 Da . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-5-methylphenol consists of a phenol group with bromine, chlorine, and methyl substituents . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-5-methylphenol has a density of 1.7±0.1 g/cm3, a boiling point of 253.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3 and a molar volume of 132.3±3.0 cm3 . The compound has a polar surface area of 20 Å2 and a polarizability of 18.1±0.5 10-24 cm3 .Scientific Research Applications
Synthesis of Aryl/Heteroaryl Bromides
“2-Bromo-4-chloro-5-methylphenol” can be used in the synthesis of aryl/heteroaryl bromides . These bromides are principal substrates in the synthesis of biaryls, aryl amines, organometallics, cinnamate esters, functional materials, and diverse biologically effective organics .
Catalyst-Free Bromination
This compound can be used in catalyst-free bromination of (hetero)aromatics . This process is environmentally beneficial, versatile, and simple .
Use in Nuclear Bromination
“2-Bromo-4-chloro-5-methylphenol” can be used in nuclear bromination of aromatic or heteroaromatic compounds . This is a frequently used transformation in making highly reactive aryl/heteroaryl bromides .
Use in Environmentally Beneficial Reactions
The compound can be used in reactions that have environmental benefits like utilization of waste, safer media, rich chemical economy, economic feasibility, and dwindling the chemical waste .
Sonochemical Degradation
“2-Bromo-4-chloro-5-methylphenol” can be used in the sonochemical degradation of 2-chloro-5-methyl phenol in aqueous solution in the presence of TiO2 and H2O2 .
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene
This compound was used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene .
Safety and Hazards
2-Bromo-4-chloro-5-methylphenol may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-Bromo-4-chloro-5-methylphenol is a derivative of phenol, which is known to have bactericidal properties . The primary targets of this compound are likely to be bacterial cell membranes .
Mode of Action
The compound interacts with the bacterial cell membrane, leading to its destruction . This interaction disrupts the integrity of the cell membrane, causing leakage of cellular contents and eventually cell death .
Biochemical Pathways
Phenols are known to disrupt protein function and cellular metabolism, leading to cell death .
Result of Action
The primary result of the action of 2-Bromo-4-chloro-5-methylphenol is the death of bacterial cells due to the disruption of their cell membranes . This can lead to the elimination of bacterial infections.
properties
IUPAC Name |
2-bromo-4-chloro-5-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPDQPXSXQGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-5-methylphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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